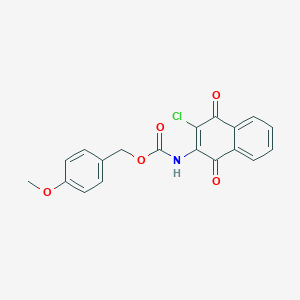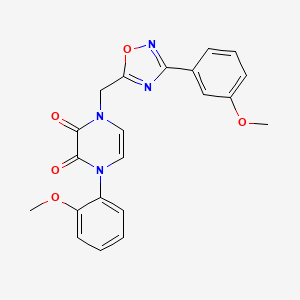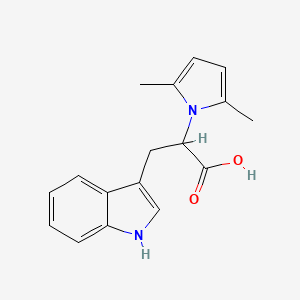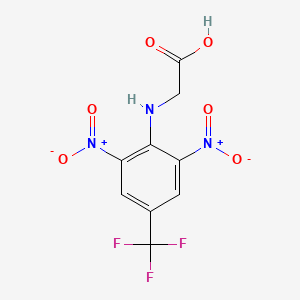
(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” is a chemical compound with the molecular formula C9H6F3N3O6 . It is a solid substance and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is 1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 309.16 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Herbicide Effectiveness in Agriculture
(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine, as a component of various dinitroaniline herbicides, has been evaluated for its efficacy in agricultural contexts, particularly in controlling weeds in soybean cultivation. Studies have shown that certain dinitroaniline herbicides, which likely include derivatives of this compound, are effective in reducing weed growth while maintaining soybean yields. For instance, trifluralin, a related compound, was found to be effective in no-till soybean production when used in controlled-release formulations (Schreiber, White, & Shasha, 1987). Additionally, the compound has been studied for its effects on weed control efficiency in different row spacings of soybean fields, indicating its importance in agricultural weed management strategies (Wax & Pendleton, 1968).
Environmental Impact and Persistence
Research has also explored the environmental fate of this compound and its derivatives. These studies include investigations into the persistence of such compounds in soil and their potential environmental impacts. For example, the impact of flooding on the persistence of dinitroaniline herbicides in soybean-rice rotations was examined, highlighting how environmental factors can influence the longevity and effectiveness of these herbicides in agricultural settings (Brewer, Lavy, & Talbert, 1982).
Explosive Properties in Propellant Compositions
Beyond agricultural applications, research has been conducted on the explosive properties of metal salts of nitroanilinoacetic acids, including those derived from this compound. This investigation highlights the potential use of such compounds in propellant compositions, demonstrating their versatility beyond weed control (Rao, Soman, & Singh, 1990).
Inhibition of Glycine Transport
In a biomedical context, compounds related to this compound have been studied for their role in inhibiting glycine transport. This research is significant for understanding the mechanisms of neurotransmission and potential therapeutic applications in neuropsychiatric disorders (Mezler et al., 2008).
特性
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVLUNDMBFFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

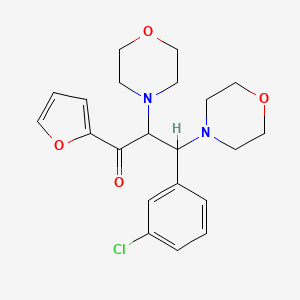


![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)
